2-Ethylfenchol
Description
Contextualization within Monoterpenoid Chemistry Research
2-Ethylfenchol (B92113), systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid alcohol that has garnered academic interest due to its unique structural features and sensory properties. smolecule.comsigmaaldrich.com As a derivative of fenchol (B156177), it belongs to the fenchane (B1212791) class of monoterpenoids. ebi.ac.ukchemicalbook.com Monoterpenoids are a diverse class of natural products, typically composed of two isoprene (B109036) units, and are widely recognized for their significant roles in plant biochemistry and their varied biological activities, which can include antimicrobial and insecticidal properties. smolecule.com The biosynthesis of 2-ethylfenchol is understood to proceed from geranyl pyrophosphate through a series of enzymatic reactions, a common pathway for the formation of many terpenes in plants like basil and other herbs. smolecule.com
The structure of 2-Ethylfenchol is characterized by a bicyclo[2.2.1]heptane framework, a rigid and sterically demanding scaffold that imparts specific chemical and physical properties. smolecule.comhmdb.cafoodb.ca It is classified as a tertiary alcohol and exists as two primary stereoisomers, endo and exo, with the endo form being more prevalent in nature. smolecule.comebi.ac.ukhmdb.ca Research has focused on its synthesis, particularly methods that allow for stereoselective control. One of the most efficient synthetic routes involves the direct addition of ethyllithium (B1215237) to fenchone (B1672492), which shows high selectivity for the desired stereoisomers. smolecule.comleffingwell.com The study of such bicyclic monoterpenoids contributes to a broader understanding of terpene chemistry, including reaction mechanisms, stereochemistry, and structure-activity relationships.
Overview of Research Trajectories for Bicyclic Alcohols
Research concerning bicyclic alcohols, such as 2-ethylfenchol, follows several key trajectories. A primary area of investigation is their synthesis, with an emphasis on stereoselectivity. For instance, studies have demonstrated that the reaction of fenchone with alkyl-lithium or Grignard reagents predominantly yields the endo alcohol, a finding that has been crucial in correcting the stereochemical assignment of the product. leffingwell.com This focus on controlling the three-dimensional arrangement of atoms is critical because different stereoisomers can exhibit distinct biological activities and sensory characteristics. google.com
Another significant research trajectory involves the exploration of the chemical reactivity of bicyclic alcohols. These compounds can undergo various transformations, including oxidation to form the corresponding ketones or aldehydes, and rearrangements under specific conditions to yield a range of derivatives. smolecule.com The presence of the hydroxyl group also allows for nucleophilic addition reactions, positioning these alcohols as versatile intermediates in organic synthesis. smolecule.com Furthermore, the unique and often potent organoleptic properties of bicyclic alcohols have driven research in the fields of flavor and fragrance chemistry. ontosight.aichemicalbook.comthegoodscentscompany.com The earthy and camphor-like scent of 2-ethylfenchol, for example, has been the subject of sensory studies to understand the relationship between its molecular structure and its perceived odor. leffingwell.comachems.org
Recent research has also delved into the synthesis of complex bridged bicyclic and spirocyclic frameworks, which are sought after for their unique physicochemical properties. ethz.ch These investigations often involve developing novel catalytic methods to construct these challenging molecular architectures. ethz.chscholaris.ca The study of strained bicyclic systems, like bicyclobutanes, further highlights the diverse and complex chemistry that these structures can exhibit, opening up new avenues for synthetic methodology. researchgate.net
Identification of Knowledge Gaps and Research Opportunities
Despite the existing body of research, several knowledge gaps and opportunities for further investigation remain for 2-ethylfenchol and related bicyclic alcohols. While some studies have suggested that 2-ethylfenchol possesses antimicrobial properties, the full scope and mechanism of this activity are not yet well understood, presenting an opportunity for more detailed microbiological and biochemical studies. smolecule.com
A particularly promising area of research lies in the field of chemical ecology and sensory science. Recent studies have identified the human olfactory receptor OR11A1 as the specific receptor for geosmin (B144297), a compound known for its potent earthy odor. leibniz-lsb.deearth.comyumda.com Notably, 2-ethylfenchol is one of the few other compounds found to significantly activate this same receptor. leibniz-lsb.deearth.comacs.org This discovery opens up significant research avenues to explore the molecular details of this interaction, including the specific structural features of 2-ethylfenchol that allow it to bind to and activate OR11A1. Further investigation into the structure-function relationship of this receptor with its agonists could provide valuable insights into the mechanisms of olfaction.
Furthermore, research has shown that genetic variations in the OR11A1 receptor can lead to significant differences in how individuals perceive the intensity of 2-ethylfenchol's earthy aroma. achems.orgeurekalert.orgnih.gov Approximately 30% of the population is less sensitive to or unable to smell this compound due to genetic variations in this receptor. achems.org This highlights an opportunity to conduct larger-scale genetic and psychophysical studies to better understand the genetic basis of odor perception and how it influences food preferences and flavor experiences. eurekalert.orguu.nl The development of novel detection systems for food quality monitoring, based on the high sensitivity of certain animal receptors to compounds like geosmin and 2-ethylfenchol, also represents a potential future application of this research. leibniz-lsb.de
Chemical Data for 2-Ethylfenchol
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | smolecule.comebi.ac.uk |
| CAS Number | 18368-91-7 | smolecule.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₁₂H₂₂O | sigmaaldrich.comhmdb.ca |
| Molecular Weight | 182.30 g/mol | sigmaaldrich.comhmdb.ca |
| Boiling Point | 105 °C at 15 mm Hg | chemicalbook.com |
| Density | 0.956 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.482 | chemicalbook.com |
| Flash Point | 88 °C (190.4 °F) - closed cup | sigmaaldrich.com |
| Organoleptic Profile | Earthy, camphoraceous, citrus, lime-like | sigmaaldrich.comchemicalbook.comthegoodscentscompany.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCKEJKGCXRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C2CCC1(C2)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014528 | |
| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a sharp, camphoraceous odour | |
| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; insoluble in water | |
| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.946-0.967 | |
| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
18368-91-7, 67952-68-5, 137255-07-3 | |
| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethyl fenchol | |
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| Record name | Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)- | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl- | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl- | |
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| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
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| Record name | Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
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| Record name | 2-ETHYL FENCHOL | |
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| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |
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Synthetic Strategies and Methodologies for 2 Ethylfenchol and Its Stereoisomers
Regioselective and Stereoselective Synthesis Pathways to 2-Ethylfenchol (B92113)
The creation of the tertiary alcohol 2-Ethylfenchol from the ketone fenchone (B1672492) is a classic example of nucleophilic addition to a carbonyl group. The primary challenge and area of research focus lies in controlling the stereochemistry at the C2 position, leading to the preferential formation of either the endo or exo alcohol isomer.
The most direct and widely reported methods for synthesizing 2-Ethylfenchol involve the addition of ethyl-organometallic reagents to a fenchone substrate. Both ethyllithium (B1215237) (an alkyl-lithium reagent) and ethylmagnesium halides (Grignard reagents) have been successfully employed.
Research has demonstrated that these reagents exhibit a high degree of stereoselectivity, predominantly attacking the carbonyl from the less sterically hindered exo face to yield the endo-alcohol as the major product. leffingwell.com This outcome is consistent across both alkyl-lithium and Grignard reagents. leffingwell.com Early work had occasionally inferred the formation of the exo-alcohol, but subsequent, more detailed studies have corrected this, confirming the endo-selectivity of these additions. leffingwell.com The direct addition of ethyllithium to fenchone has been described as an efficient route to obtaining ethyl α-fenchols (endo isomers). google.com
Table 1: Stereoselectivity of Ethyl-Organometallic Reagents with Fenchone
| Reagent | Substrate | Major Product | Product Ratio (endo:exo) | Reference |
|---|---|---|---|---|
| Ethyllithium | Fenchone | (1R,2R,4S)-2-ethyl- endo-fenchol | 93:7 | leffingwell.com |
| Ethyl Grignard Reagent | Fenchone | (1R,2R,4S)-2-ethyl- endo-fenchol | Predominantly endo | leffingwell.com |
While the addition of ethyl nucleophiles to fenchone is the primary route to 2-Ethylfenchol, an alternative pathway involves the enantioselective reduction of a prochiral 2-ethylfenchone precursor. The principles of asymmetric reduction are well-established for the fenchone scaffold itself and are applicable to its derivatives. The goal of such a reduction is to convert a carbonyl group into a chiral alcohol with a preference for one enantiomer.
Methodologies for the asymmetric reduction of ketones often employ:
Chiral Hydride Reagents: Reagents like lithium aluminium hydride or sodium borohydride (B1222165) modified with chiral ligands (e.g., derived from amino alcohols or terpenes) can deliver a hydride (H⁻) to one face of the carbonyl preferentially.
Biocatalysis: The use of enzymes or whole organisms, such as carrot bits (Daucus carota), can achieve highly enantioselective reductions of ketones under environmentally benign conditions. normalesup.orgresearchgate.net These methods have been shown to reduce prochiral ketones with high enantiomeric excess. normalesup.org
Catalytic Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can catalyze the addition of hydrogen (H₂) across the carbonyl double bond with high enantioselectivity. sigmaaldrich.com
For a precursor like 2-ethylfenchone, these methods could be employed to selectively produce a specific stereoisomer of 2-Ethylfenchol. For instance, studies on camphor-derived auxiliaries have shown that the choice of solvent and additives can significantly influence the stereochemical outcome of reductions of related keto esters. acs.org
The development of catalytic asymmetric methods represents a significant advancement in synthetic chemistry, minimizing waste by using only a substoichiometric amount of a chiral inductor. While a direct catalytic asymmetric ethylation of fenchone is not widely reported, research on related systems highlights the potential of this approach.
A key area of development involves using derivatives of the fenchone scaffold itself as chiral ligands to catalyze other reactions. For example, fenchone-derived amino alcohols have been used as catalysts for the enantioselective addition of dialkylzincs to aldehydes. acs.org This demonstrates the utility of the fenchone framework in creating a defined chiral environment for catalysis.
Furthermore, modern catalytic methods like the copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated ketones offer powerful tools for creating chiral alcohols with high regio- and stereocontrol. organic-chemistry.org Such advanced catalytic systems could potentially be adapted for the synthesis of specific 2-Ethylfenchol stereoisomers from an appropriate unsaturated precursor.
Enantioselective Reductions of Fenchone Precursors
Derivatization Strategies for Fenchol-Based Scaffolds
The rigid bicyclic structure of fenchol (B156177) and its derivatives makes it an attractive scaffold for creating more complex molecules. Researchers have developed various strategies to modify its functional groups and to incorporate the fenchane (B1212791) framework into larger, novel structures.
The hydroxyl group and the C-H bonds of the fenchol skeleton are primary targets for chemical modification. These transformations allow for the introduction of new functionalities and the alteration of the molecule's physical and chemical properties.
Key transformations include:
Oxidation: The secondary alcohol of fenchol or the tertiary alcohol of 2-Ethylfenchol can be oxidized to the corresponding ketones (fenchone or 2-ethylfenchone).
C-H Bond Functionalization: Advanced catalytic methods enable the selective functionalization of otherwise unreactive C(sp³)–H bonds. For example, iridium-catalyzed silylation followed by oxidation can introduce a new hydroxyl group at a specific methyl group on the fenchol scaffold, providing access to diols that were previously difficult to synthesize. researchgate.net
Sulfonate Ester Formation: The hydroxyl group of fenchol can be converted into a sulfonate ester, such as a tosylate or brosylate. nih.gov This transformation converts the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Table 2: Examples of Functional Group Transformations on the Fenchol Scaffold
| Starting Material | Reaction Type | Reagents/Catalyst | Resulting Functional Group/Product | Reference |
|---|
The fenchone scaffold can be used as a starting material for the synthesis of novel heterocyclic compounds. These derivatives often incorporate the rigid bicyclic terpene structure into a new ring system, which can lead to interesting biological or material properties.
Synthetic approaches often begin with fenchone or camphor (B46023) and utilize their carbonyl group or adjacent positions to build the heterocyclic ring. Examples include:
Triazole Conjugates: Fenchone can be converted into an alkyne-containing derivative. This key intermediate can then undergo a copper(I)-catalyzed cycloaddition reaction ("click chemistry") with various azides containing saturated nitrogen heterocycles (like piperidine (B6355638) or morpholine) to form complex 1,2,3-triazole conjugates. researchgate.net
Pyrazine Derivatives: The reaction of camphorquinone (B77051) (derived from camphor, a closely related bicyclic ketone) with diaminomaleonitrile (B72808) can produce dicyanopyrazine derivatives. beilstein-journals.org Similar strategies could be applied to fenchone-derived diketones.
Oxadiazolines: An effective method has been developed for the synthesis of spirocyclic 1,3,4-oxadiazolines starting from fenchone.
These strategies demonstrate the versatility of the fenchane skeleton as a chiral building block for creating diverse and complex heterocyclic architectures. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Ethylfenchol |
| Fenchone |
| Fenchol |
| Ethyllithium |
| Ethylmagnesium bromide |
| (1R,2R,4S)-2-ethyl- endo-fenchol |
| 2-Ethylfenchone |
| Lithium aluminium hydride |
| Sodium borohydride |
| Camphor |
| Keto ester |
| Dess-Martin periodinane |
| Sodium methoxide |
| Diethyl ether |
| Fenchyl tosylate |
| p-Toluenesulfonyl chloride |
| Piperidine |
| Morpholine |
| Camphorquinone |
| Diaminomaleonitrile |
| Dicyanopyrazine |
| 1,3,4-Oxadiazoline |
| 1,2,3-Triazole |
Mechanistic Organic Chemistry of 2 Ethylfenchol Reactions
Reaction Kinetics and Thermodynamics of 2-Ethylfenchol (B92113) Transformations
While specific kinetic and thermodynamic data for 2-ethylfenchol are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its parent compound, fenchol (B156177), and other structurally similar alcohols. The kinetics of such reactions are often investigated to determine reaction rates, rate constants, and the order of reaction with respect to each reactant, which collectively illuminate the reaction mechanism.
Transformations of 2-ethylfenchol, such as oxidation or rearrangement, involve changes in energy. The thermodynamics of these processes, described by enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and position of equilibrium of a reaction.
Analogous Kinetic Data for Fenchol Reactions:
The gas-phase reactions of fenchol with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are crucial in atmospheric chemistry, have been studied. The rate coefficients for these reactions provide an indication of how readily 2-ethylfenchol might react in similar environments.
| Reactant | Reaction with | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique |
|---|---|---|---|
| Fenchol | OH Radicals | (6.0 ± 1.5) x 10⁻¹¹ | Relative Rate Technique |
| Fenchol | Cl Atoms | (2.2 ± 0.4) x 10⁻¹⁰ | Relative Rate Technique |
Data sourced by analogy from studies on fenchol. chemsrc.com
Thermodynamics of Rearrangements:
Acid-catalyzed rearrangements of fenchol, and by extension 2-ethylfenchol, lead to a mixture of products. The distribution of these products is influenced by temperature, indicating thermodynamic control over the reaction pathways. Computational models, such as the HopCat algorithm, have been used to predict the product distribution from fenchol rearrangements at different temperatures, highlighting the interplay between kinetic and thermodynamic factors. scienceinpoland.plresearchgate.net For instance, in the acid-catalyzed dehydration of fenchol, different isomeric alkenes are formed, with their relative ratios depending on the stability of the transition states leading to them and the thermodynamic stability of the final products. researchgate.net
Investigation of Stereochemical Outcomes in Reaction Pathways
The stereochemistry of reactions involving 2-ethylfenchol is of paramount importance due to its chiral nature, arising from the rigid bicyclic framework. The spatial arrangement of atoms significantly influences the course and outcome of its chemical transformations.
Synthesis and Stereoselectivity:
The synthesis of 2-ethylfenchol is typically achieved via the nucleophilic addition of an ethyl group to the carbonyl carbon of fenchone (B1672492). Research has shown that the use of organometallic reagents like ethyl lithium (EtLi) or ethyl magnesium bromide (EtMgBr, a Grignard reagent) results in a high degree of stereoselectivity. The attack of the nucleophile occurs preferentially from the less sterically hindered exo face of the fenchone molecule, leading to the predominant formation of the endo-alcohol. leffingwell.com This stereochemical outcome is a well-established principle in the chemistry of bicyclo[2.2.1]heptan-2-ones.
Stereochemistry of Rearrangements:
When subjected to acidic conditions, terpene alcohols like fenchol undergo complex carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement. researchgate.netcore.ac.uk In reactions of fenchol with acetonitrile (B52724) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), the initial formation of a carbocation leads to skeletal rearrangements. The subsequent attack by the nucleophile (acetonitrile) typically occurs from the exo face to yield exo-substituted products. researchgate.net This suggests that reactions of 2-ethylfenchol that proceed through a carbocation intermediate would also exhibit high stereoselectivity, governed by the steric accessibility of the reactive center in the rigid bicyclic system.
The general principle that the reaction of a chiral reactant to form a new chirality center leads to unequal amounts of diastereomeric products is applicable to 2-ethylfenchol. openstax.org For example, a reaction at a site remote from the existing chiral centers that creates a new stereocenter would result in a diastereomeric mixture, likely in an unequal ratio due to the chiral environment of the molecule.
Exploration of Electron Transfer and Bond Formation Mechanisms
The mechanisms of bond formation and cleavage in 2-ethylfenchol reactions can be understood through the lens of fundamental organic reaction types, including nucleophilic substitutions, eliminations, and radical reactions.
Carbocation-Mediated Mechanisms:
The conversion of 2-ethylfenchol under acidic conditions proceeds via the formation of a tertiary carbocation. This is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. The resulting carbocation is a highly reactive intermediate that can undergo several transformations:
Elimination: Loss of a proton from an adjacent carbon atom to form an alkene.
Substitution: Attack by a nucleophile present in the reaction mixture.
Rearrangement: Skeletal rearrangements, such as the Wagner-Meerwein shift, to form a more stable carbocation, which then undergoes elimination or substitution. caltech.edu
Computational studies on the related fenchol system have mapped out complex networks of these mechanistic steps, predicting the formation of various rearranged products. nih.gov
Radical Mechanisms and C-H Functionalization:
Recent advances in synthetic methodology have enabled the direct functionalization of otherwise inert C-H bonds. One such study demonstrated the heteroarylation of ethyl fenchol. rsc.org The proposed mechanism involves the following key steps:
A photocatalyst, upon irradiation, reaches an excited state.
This excited species abstracts a hydrogen atom from the most sterically accessible C-H bond of ethyl fenchol, generating an alkyl radical intermediate.
The alkyl radical is then trapped by a protonated heteroarene to form the new C-C bond, yielding the final functionalized product. rsc.org
This type of reaction highlights a modern approach to modifying complex molecules like 2-ethylfenchol by targeting C-H bonds, proceeding through an electron transfer-initiated radical pathway.
Advanced Spectroscopic and Chromatographic Methodologies in 2 Ethylfenchol Research
Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules like 2-Ethylfenchol (B92113). kaist.ac.kr Its ability to probe the connectivity and spatial relationships of atoms provides detailed insights into the compound's complex stereochemistry.
Advanced 2D NMR Techniques for Structural Confirmation
While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 2-Ethylfenchol molecule. mdpi.com Techniques such as COSY, HSQC, and HMBC are employed to build a complete picture of the molecular framework.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Ethylfenchol, COSY would reveal the correlations within the bicyclic ring system and the ethyl group, helping to trace the proton-proton networks.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is fundamental for assigning specific protons to their corresponding carbons in the complex structure of 2-Ethylfenchol.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This technique allows for the connection of different molecular fragments. For instance, it can confirm the position of the ethyl group and the three methyl groups on the bicyclic [2.2.1]heptan frame by showing correlations from the methyl protons to the quaternary carbons. mdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethylfenchol
| Atom Number | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | 50.5 | - | H-6, H-7, H-9 |
| 2 | 75.0 | - (OH: ~1.5) | H-8, H-9, H-11, H-12 |
| 3 | 48.2 | 1.85 | H-4, H-5, H-9, H-10 |
| 4 | 40.1 | 1.60 | H-3, H-5, H-6 |
| 5 | 27.5 | 1.45, 1.30 | H-3, H-4, H-6 |
| 6 | 22.8 | 1.70 | H-1, H-4, H-5, H-7 |
| 7 | 38.5 | - | H-6, H-9 |
| 8 (CH₃) | 28.9 | 1.10 | C-1, C-2, C-7 |
| 9 (CH₃) | 26.5 | 1.05 | C-2, C-3, C-4 |
| 10 (CH₃) | 21.8 | 0.95 | C-2, C-3, C-4 |
| 11 (CH₂) | 34.0 | 1.55 | C-2, C-12 |
Note: This table contains predicted data based on the known structure of 2-Ethylfenchol and general NMR principles for similar bicyclic terpenoids. Actual chemical shifts can vary based on solvent and experimental conditions.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
2-Ethylfenchol is a chiral molecule and can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. kaist.ac.kr To determine the enantiomeric excess (e.e.), chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), which are themselves chiral.
When a CSR is added to a solution of a chiral analyte like 2-Ethylfenchol, it forms diastereomeric complexes through coordination with the hydroxyl group. rsc.org These transient diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum. nih.gov By integrating the corresponding peaks, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. researchgate.net The magnitude of the separation of the signals (ΔΔδ) depends on the specific reagent used and its concentration. rsc.org
Table 2: Hypothetical ¹H NMR Data for a Non-Racemic Mixture of 2-Ethylfenchol in the Presence of a Chiral Shift Reagent
| Proton | (R)-Enantiomer Shift (ppm) | (S)-Enantiomer Shift (ppm) | Chemical Shift Difference (ΔΔδ, ppm) |
|---|---|---|---|
| Ethyl-CH₂ | 1.85 | 1.82 | 0.03 |
| Methyl (C8) | 1.30 | 1.25 | 0.05 |
Note: This table illustrates the principle of enantiomeric signal separation. The actual shifts and their differences are hypothetical.
Mass Spectrometry for Reaction Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of 2-Ethylfenchol and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. For 2-Ethylfenchol, HRMS can confirm the molecular formula C₁₂H₂₂O, distinguishing it from other isomers or compounds with the same nominal mass. acs.org In mechanistic studies, such as monitoring the synthesis of 2-Ethylfenchol from fenchone (B1672492) and an ethylating agent, HRMS can be used to identify reaction intermediates and byproducts by determining their exact masses, providing crucial evidence for the proposed reaction pathway.
Table 3: Example of High-Resolution Mass Spectrometry Data for 2-Ethylfenchol
| Ion Formula | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|
| [C₁₂H₂₂O + H]⁺ | 183.17434 | 183.1741 | -1.31 |
Note: The data is illustrative of typical HRMS results.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. libretexts.org In a typical experiment, the molecular ion of 2-Ethylfenchol (m/z 182) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and to identify the compound in complex mixtures.
As a tertiary bicyclic alcohol, the molecular ion of 2-Ethylfenchol may be weak or absent in electron ionization (EI) mass spectra. chemistrynotmystery.com Common fragmentation pathways for alcohols include the loss of water (M-18) and α-cleavage (cleavage of a bond adjacent to the carbon bearing the hydroxyl group). libretexts.orgyoutube.com For 2-Ethylfenchol, α-cleavage could involve the loss of an ethyl radical (M-29) or the cleavage of ring bonds, leading to a series of characteristic fragment ions.
Table 4: Hypothetical Key Fragment Ions in the Mass Spectrum of 2-Ethylfenchol
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 167 | [M - CH₃]⁺ | Loss of a methyl group |
| 164 | [M - H₂O]⁺ | Dehydration |
| 153 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 139 | [M - C₃H₇]⁺ | Ring cleavage and loss of propyl radical |
| 125 | [M - C₄H₉]⁺ | Further fragmentation |
Note: This table presents plausible fragmentation pathways based on the structure of 2-Ethylfenchol and general fragmentation rules for alcohols.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for separating 2-Ethylfenchol from impurities, starting materials, and other isomers, ensuring its purity for research or application purposes. chemicalbull.com Both gas and liquid chromatography are widely used.
Gas Chromatography (GC): Due to its volatility, 2-Ethylfenchol is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govcore.ac.uk GC is a standard method for assessing the purity of fragrance ingredients and can effectively separate 2-Ethylfenchol from related compounds such as fenchol (B156177), borneol, and their isomers. mdpi.com The high resolution of capillary GC columns allows for the detection of even trace-level impurities. silcotek.com
High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile compounds, HPLC is the method of choice for separating enantiomers. researchgate.net Using a chiral stationary phase (CSP), the (R)- and (S)-enantiomers of 2-Ethylfenchol can be separated into two distinct peaks. mdpi.com This enantioselective separation is critical for studying the properties of individual enantiomers and for quality control in asymmetric synthesis. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column. kaist.ac.krnih.gov
Table 5: Summary of Chromatographic Methods for 2-Ethylfenchol Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Application |
|---|---|---|---|
| Gas Chromatography (GC) | DB-5 (non-polar) | Helium | Purity assessment, separation from synthetic byproducts |
| Gas Chromatography (GC) | DB-WAX (polar) | Helium | Separation from other terpenoids in essential oil analysis |
| Chiral HPLC | Chiralcel® OD (Cellulose derivative) | Heptane/Isopropanol | Enantiomeric separation and quantification of e.e. |
Chiral Gas Chromatography for Enantiomer Resolution
Chiral analysis is crucial in fragrance and biological studies, as enantiomers of the same compound can have different sensory or biological properties. wikipedia.org 2-Ethylfenchol possesses chiral centers, meaning it exists as different stereoisomers. leffingwell.com The synthesis of specific isomers, such as (1R,2R,4S)-2-ethylfenchol, underscores the importance of analytical methods that can differentiate and quantify these distinct forms. leffingwell.com
Chiral gas chromatography (GC) is the premier technique for separating enantiomers, which have identical physical properties and thus cannot be resolved by standard chromatographic methods. libretexts.org This separation is achieved by using a chiral stationary phase (CSP) within the GC column. The CSP, itself an enantiomerically pure compound, interacts diastereomerically with each enantiomer of the analyte. wikipedia.org These transient diastereomeric interactions have different energies, leading to different retention times for each enantiomer and enabling their separation and quantification. wikipedia.org
In the context of 2-Ethylfenchol research, chiral GC would be applied to:
Determine the enantiomeric purity of synthesized 2-Ethylfenchol.
Analyze the enantiomeric ratio in natural extracts or commercial fragrance formulations.
Investigate potential stereoselective biosynthesis or degradation pathways.
While specific studies detailing the chiral resolution of 2-Ethylfenchol are not prevalent in public literature, the methodology is well-established for similar volatile terpenoids. For instance, chiral GC coupled with mass spectrometry (GC-MS) has been successfully used to analyze the enantiomeric distribution of terpenoids in tea, demonstrating the technique's feasibility for complex natural products. nih.gov A typical application might involve using a cyclodextrin-based chiral stationary phase, which is known to effectively separate enantiomers of various cyclic compounds.
Table 1: Hypothetical Chiral GC-MS Data for Enantiomeric Resolution of 2-Ethylfenchol
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (1R,2R,4S)-2-Ethylfenchol | 22.5 | 98,500 | 97.0 |
| (1S,2S,4R)-2-Ethylfenchol | 23.1 | 1,500 |
This interactive table illustrates hypothetical results from a chiral GC analysis, showing distinct retention times and the calculated enantiomeric excess for a sample of 2-Ethylfenchol.
Multidimensional Gas Chromatography for Complex Mixture Analysis
2-Ethylfenchol is often a minor component within highly complex matrices, such as essential oils, perfumes, or environmental water samples where it can contribute to off-flavors. perflavory.comresearchgate.net In such cases, traditional single-column GC may fail to provide adequate separation, leading to co-elution where multiple compounds exit the column at the same time. researchgate.net This can result in misidentification or inaccurate quantification.
Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers a powerful solution by significantly enhancing peak capacity and resolving power. rsc.orgutexas.edu In a GC×GC system, two columns with different stationary phase selectivities are coupled. The entire effluent from the first-dimension (¹D) column is systematically sampled and rapidly separated on a second-dimension (²D) column. rsc.org This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point on a non-polar ¹D column and polarity on a polar ²D column).
This enhanced separation is invaluable for:
Fingerprinting Complex Samples: Creating detailed chemical fingerprints of perfumes or essential oils to identify the presence of 2-Ethylfenchol among hundreds of other compounds. researchgate.net
Detecting Trace Analytes: Isolating the peak of a trace odorant like 2-Ethylfenchol from major interfering compounds in environmental samples. researchgate.netresearchgate.net
Confirming Compound Identity: Providing more confident peak identification through structured two-dimensional retention patterns. utexas.edu
The application of GC×GC has been demonstrated for the analysis of complex odor mixtures, such as those found in food and beverages, and for screening for potent odor-causing compounds in drinking water. researchgate.netresearchgate.net
Table 2: Illustrative Separation Data Using MDGC for a Fragrance Sample
| Compound | ¹D Retention Time (min) | ²D Retention Time (s) | Odor Profile |
| Linalool | 15.2 | 2.1 | Floral, Spicy |
| Fenchone | 16.8 | 1.8 | Camphor-like |
| 2-Ethylfenchol | 20.5 | 3.5 | Earthy, Camphor (B46023) |
| Patchouli Alcohol | 35.1 | 4.2 | Woody, Earthy |
This interactive table shows how multidimensional gas chromatography can separate compounds in a complex fragrance mixture based on two distinct retention times, allowing for the clear identification of 2-Ethylfenchol.
Integration of Spectroscopy with Chemometrics for Complex Mixture Analysis
Analyzing spectroscopic data from complex mixtures presents a challenge because the signals from individual components often overlap. analyticon.eu Chemometrics, the application of mathematical and statistical methods to chemical data, provides a powerful way to extract meaningful information from such complex datasets. analyticon.euresearchgate.net When integrated with spectroscopic techniques like Raman or Near-Infrared (NIR) spectroscopy, chemometrics can be used for both qualitative and quantitative analysis without requiring physical separation of the components. analyticon.eumdpi.com
The process typically involves:
Data Acquisition: A series of spectra are collected from calibration samples with known compositions.
Model Development: A multivariate calibration model is built using algorithms like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression. These algorithms identify correlations between spectral variations and changes in chemical concentrations. researchgate.netmdpi.com
Prediction: The developed model is then used to predict the concentration of the analyte, such as 2-Ethylfenchol, in unknown samples based on their spectra.
This integrated approach is particularly useful for:
Quality Control: Rapidly verifying the concentration of 2-Ethylfenchol in a fragrance or flavor product on a manufacturing line.
Process Monitoring: Real-time tracking of chemical reactions, such as the synthesis of 2-Ethylfenchol. mdpi.com
Non-destructive Analysis: Analyzing a sample without altering or destroying it.
For example, a chemometric model could be developed using Raman spectroscopy to quantify 2-Ethylfenchol and other key odorants in a perfume. The model would be trained on the spectra of various formulations and could then be used for rapid quality assurance, replacing slower chromatographic methods for routine checks. mdpi.com
Table 3: Example of a Chemometric Model for Predicting 2-Ethylfenchol Concentration via Spectroscopy
| Sample ID | Actual Concentration (%) | Predicted Concentration (%) | Residual (%) |
| Cal-01 | 0.50 | 0.52 | -0.02 |
| Cal-02 | 1.00 | 0.98 | +0.02 |
| Cal-03 | 1.50 | 1.51 | -0.01 |
| Unk-01 | 0.75 | 0.76 | -0.01 |
This interactive table demonstrates the performance of a hypothetical chemometric model, showing a strong correlation between the actual concentration of 2-Ethylfenchol and the concentration predicted from spectroscopic data.
Computational Chemistry and Molecular Modeling of 2 Ethylfenchol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of 2-Ethylfenchol (B92113). northwestern.edu These methods can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds within the molecule.
Density Functional Theory (DFT) Studies of Reaction Intermediates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. researchgate.net For a molecule like 2-Ethylfenchol, DFT studies would be instrumental in examining the structure and stability of potential reaction intermediates, such as carbocations that may form during biosynthetic pathways or chemical transformations. asianpubs.orgresearchgate.net
In analogous studies of bicyclic monoterpenes, DFT calculations, often in conjunction with dispersion corrections (e.g., B3LYP-D3), are employed to predict the relative energies of different intermediates and transition states. rsc.orgresearchgate.net This allows for the mapping of reaction pathways and the identification of the most likely mechanisms. For instance, in the context of terpene biosynthesis, DFT can help determine whether a classical or non-classical carbocation intermediate is more stable, guiding our understanding of the cyclization and rearrangement processes. asianpubs.orgresearchgate.net
A hypothetical DFT study on the protonation of 2-Ethylfenchol could explore the formation of a tertiary carbocation at the C2 position. The calculations would provide the optimized geometry of this intermediate and its relative stability compared to other potential protonation sites. The table below illustrates the kind of data that would be generated in such a study.
Table 1: Hypothetical Relative Energies of Protonated 2-Ethylfenchol Intermediates Calculated using DFT (B3LYP/6-31G)*
| Intermediate | Protonation Site | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Hydroxyl Oxygen | 0.0 (Reference) |
| 2 | Bridgehead Carbon (C1) | +25.8 |
| 3 | Ethyl Group Carbon | +35.2 |
Conformational Analysis using Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for performing detailed conformational analyses. For 2-Ethylfenchol, which possesses a rigid bicyclic core but has a flexible ethyl and hydroxyl group, these methods can accurately predict the preferred three-dimensional structures and their relative energies. asianpubs.org
Studies on the parent compound, fenchol (B156177), have utilized methods like Møller-Plesset perturbation theory (MP2) to characterize the conformational landscape with respect to the orientation of the hydroxyl group. researchgate.net Similar ab initio calculations for 2-Ethylfenchol would involve rotating the C-C bond of the ethyl group and the C-O bond of the hydroxyl group to identify all possible stable conformers. The results of such an analysis would provide insights into the most populated conformations at a given temperature, which is critical for understanding its chemical behavior and interactions.
Table 2: Hypothetical Relative Energies of 2-Ethylfenchol Conformers from Ab Initio Calculations (MP2/6-311++G(d,p))
| Conformer | Dihedral Angle (C1-C2-C-C_ethyl) | Dihedral Angle (C1-C2-O-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60° | 180° (trans) | 0.00 |
| B | 180° | 60° (gauche) | 1.25 |
| C | -60° | -60° (gauche) | 1.30 |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. mdpi.comnih.gov An MD simulation of 2-Ethylfenchol would offer a dynamic picture of its structural flexibility.
Simulation of Solvent Effects on 2-Ethylfenchol Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. northwestern.edu MD simulations can explicitly model the solvent molecules around 2-Ethylfenchol, allowing for an investigation of how different solvents (e.g., water, ethanol, or a non-polar solvent) affect its conformational preferences. acs.org For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group of 2-Ethylfenchol would likely stabilize certain conformations over others. In contrast, a non-polar solvent would have a less specific influence, and intramolecular interactions would play a more dominant role.
Research on similar molecules has shown that properties like the radius of gyration can be calculated from MD trajectories to quantify the compactness of the molecule in different solvents. northwestern.edu
Table 3: Hypothetical Radius of Gyration of 2-Ethylfenchol in Different Solvents from MD Simulations
| Solvent | Average Radius of Gyration (Å) |
|---|---|
| Water | 3.45 ± 0.05 |
| Ethanol | 3.52 ± 0.06 |
| Hexane | 3.61 ± 0.08 |
Ligand-Receptor Docking Studies Involving 2-Ethylfenchol
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. asianpubs.org Given that many terpenoids exhibit biological activity, docking studies of 2-Ethylfenchol could provide hypotheses about its potential molecular targets. nih.govajchem-a.comrjptonline.orgbiointerfaceresearch.com
In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. preprints.org The 2-Ethylfenchol molecule is then computationally placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses suggest the most likely binding modes. dntb.gov.ua
For instance, if 2-Ethylfenchol were to be investigated as a potential ligand for an olfactory receptor, docking studies could help identify the key amino acid residues in the receptor's binding pocket that interact with the molecule. nih.gov These interactions could include hydrogen bonds with the hydroxyl group and hydrophobic interactions with the carbon skeleton.
Table 4: Hypothetical Docking Results for 2-Ethylfenchol with a Putative Olfactory Receptor
| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Olfactory Receptor OR-X | -7.2 | Ser112 | Hydrogen Bond (with -OH) |
| Leu98, Val120, Ile205 | Hydrophobic |
These computational approaches, from quantum mechanics to molecular simulations and docking, provide a powerful, multi-faceted framework for characterizing the chemical and physical properties of 2-Ethylfenchol at the molecular level.
Predictive Modeling of Binding Modes to Olfactory Receptors
Due to the difficulty in experimentally determining the crystal structures of most ORs, computational scientists often rely on homology modeling to create predictive 3D structures. herts.ac.uk This process uses the known structures of related GPCRs as templates. Once a model of an OR is built, molecular docking can be used to predict the preferred binding orientation of a ligand, such as 2-ethylfenchol, within the receptor's binding pocket. These docking studies generate scores that estimate the binding affinity and identify key amino acid residues involved in the interaction. nih.gov
Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic movements of the ligand-receptor complex over time. nih.gov This provides a more detailed view of the binding stability and the conformational changes the receptor undergoes upon ligand binding, which are crucial for its activation and the initiation of the signal transduction cascade. plos.orgresearchgate.net
Research has utilized these methods to investigate the interactions of 2-ethylfenchol with specific human olfactory receptors. For example, molecular docking simulations have been performed to study the binding of 2-ethylfenchol to the olfactory receptor OR11A1. researchgate.net These computational predictions are supported by experimental data showing that 2-ethylfenchol activates OR11A1 with a half-maximal effective concentration (EC50) of 10.12 ± 1.25 µM. researchgate.net Further studies have also computationally assessed the interaction between 2-ethylfenchol and another olfactory receptor, OR2W1, resulting in a calculated docking score of -6.5.
Table 1: Predictive Modeling of 2-Ethylfenchol Binding to Olfactory Receptors
| Olfactory Receptor | Method Used | Key Findings |
|---|---|---|
| OR11A1 | Homology Modeling, Molecular Docking, Molecular Dynamics Simulation | 2-Ethylfenchol is an agonist for this receptor. The binding interaction leads to alterations in the transmembrane helices TM6 and TM7. The experimental EC50 value is 10.12 ± 1.25 µM. researchgate.net |
| OR2W1 | Homology Modeling, Molecular Docking | A docking score of -6.5 was calculated for the interaction between 2-ethylfenchol and the OR2W1 model. |
| OR10G4, OR10G8, OR11H1 | Not Specified | 2-Ethylfenchol has been identified as a ligand for these receptors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Odor Relationship (QSOR) studies are computational methods used to correlate the structural or physicochemical properties of molecules with their biological activity or sensory properties. oup.comperfumerflavorist.com The fundamental principle is that variations in the chemical structure of a compound can predictably affect its activity. oup.com While specific QSAR models derived exclusively for 2-ethylfenchol were not identified, the methodology has been extensively applied to the broader class of terpenoids and other odorants to predict properties like odor thresholds, repellent activity, and odor character. oup.comescholarship.orgnih.gov
The development of a QSAR model involves several steps. First, a set of molecules with known activities (the "training set") is selected. Then, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. mdpi.com Finally, statistical methods are used to build a mathematical equation that links a selection of these descriptors to the observed activity. nih.govacs.org
For instance, a QSAR analysis of bridged-ring terpenoid derivatives to determine their repellent activity against Blattella germanica found that properties like the energy of the highest occupied molecular orbital minus one (HOMO-1), topological indices (Kier and Hall index, Balaban index), and the relative positive charged surface area were crucial for activity. nih.gov Similarly, QSAR studies on various volatile organic compounds, including terpenes, have used solvation models and physicochemical parameters like polarity, hydrogen-bond acidity/basicity, and lipophilicity to successfully predict nasal pungency thresholds. escholarship.orgucl.ac.uk These approaches demonstrate how the structural features of terpenoids, the class to which 2-ethylfenchol belongs, can be quantitatively linked to a biological response.
Table 2: Illustrative Molecular Descriptors in QSAR for Terpenoids and Odorants
| Descriptor Type | Specific Descriptor Example | Relevance to Odor/Activity |
|---|---|---|
| Electronic | HOMO-1 Energy | Relates to the molecule's reactivity and ability to participate in orbital interactions. nih.gov |
| Topological | Balaban Index | A numerical value that describes the size, shape, and degree of branching of the molecular skeleton. nih.gov |
| Physicochemical | Hydrogen-Bond Acidity/Basicity | Quantifies the ability of a molecule to donate or accept a hydrogen bond, which is critical for interactions with receptor sites. oup.comescholarship.org |
| Physicochemical | Lipophilicity (log P) | Describes how well a molecule dissolves in fats and oils versus water, affecting its ability to cross the nasal mucus and reach the receptor. oup.comescholarship.org |
| Quantum Chemical | Relative Positive Charged Surface Area | Relates to the molecule's electrostatic potential and its ability to form electrostatic interactions with the receptor. nih.gov |
Computer-Aided Molecular Design for Fenchol Analogues
Computer-Aided Molecular Design (CAMD) is a "reverse engineering" approach that uses computational tools to design novel molecules with a specific set of desired properties. biorxiv.orgmdpi.com Instead of synthesizing and testing thousands of compounds, CAMD allows for the systematic construction and screening of virtual molecules, saving significant time and resources. mdpi.comrsc.org This methodology is increasingly used in the fragrance industry to discover new scent molecules. mdpi.comresearchgate.net
The CAMD process for designing novel fenchol analogues would begin by defining the target properties. This could involve specifying a desired odor profile (e.g., enhancing the earthy notes while reducing the camphoraceous character of 2-ethylfenchol), as well as required physicochemical properties like volatility, stability in a product base (like soap or lotion), and environmental safety. rsc.org
These target properties are then translated into mathematical models, often using QSAR/QSOR equations or machine learning algorithms. mdpi.comrsc.org These predictive models serve as constraints within a larger optimization problem. The CAMD software then systematically combines different molecular building blocks or modifies a starting scaffold, like fenchol, to generate new virtual structures. Each generated structure is evaluated against the property constraints. Only those molecules that meet all the predefined criteria are presented as potential candidates for synthesis and experimental testing. rsc.org
While specific studies detailing the de novo design of fenchol analogues for fragrance are not prevalent, research on related scaffolds demonstrates the feasibility of this approach. For example, fenchone (B1672492) (the ketone corresponding to fenchol) has been used as a starting point for designing and synthesizing novel derivatives targeting cannabinoid receptors, with molecular modeling used to elucidate their binding interactions. huji.ac.il This highlights how the fenchol/fenchone framework can be computationally manipulated to create new functional molecules. Applying a similar CAMD framework focused on olfaction could lead to the discovery of novel fenchol analogues with unique and valuable scent profiles. mdpi.comrsc.org
Table 3: General Framework for Computer-Aided Molecular Design (CAMD) of Fenchol Analogues
| Step | Description | Example Application for Fenchol Analogue |
|---|---|---|
| 1. Define Design Objectives | Specify the desired sensory, physical, and safety properties for the new molecule. rsc.org | Design a molecule with a stronger earthy note, lower camphor (B46023) note, increased volatility compared to 2-ethylfenchol, and high stability in soap. |
| 2. Develop Property Models | Create predictive models (e.g., QSAR/QSOR) that link molecular structure to the target properties. mdpi.com | Develop a QSOR model that predicts "earthy" odor intensity based on topological and electronic descriptors for a training set of terpenoids. |
| 3. Formulate Optimization Problem | Set up a mathematical framework where the goal is to find a molecular structure that optimizes the desired properties, subject to the constraints from the property models. rsc.org | Maximize the "earthy" score while ensuring the "camphor" score is below a certain threshold and vapor pressure is within a target range. |
| 4. Generate and Screen Candidates | Use algorithms to build and modify molecular structures based on a starting scaffold (e.g., fenchol) or from basic building blocks. Each candidate is evaluated against the objective functions and constraints. mdpi.comrsc.org | The software would generate thousands of virtual molecules by adding, removing, or changing functional groups on the fenchol skeleton, and then filter them based on the predefined rules. |
| 5. Synthesize and Validate | The most promising virtual candidates are selected for laboratory synthesis and experimental testing to confirm their actual properties. rsc.org | A top-ranked designed analogue is synthesized and its odor profile, volatility, and stability are measured to compare with the computational predictions. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Ethylfenchol |
| Fenchol |
Biological Interactions and Mechanistic Insights of 2 Ethylfenchol
Olfactory Receptor Binding and Activation Mechanisms by 2-Ethylfenchol (B92113)
The perception of 2-ethylfenchol, a bicyclic monoterpenoid alcohol known for its characteristic earthy and musty odor, is initiated by its interaction with specific olfactory receptors (ORs) in the nasal epithelium. nih.gov This process involves a cascade of molecular events, from selective binding at the receptor level to the generation of a neural signal.
The human olfactory receptor OR11A1 has been identified as a key receptor for 2-ethylfenchol. nih.govacs.org Studies have validated that 2-ethylfenchol acts as an agonist for OR11A1. nih.govacs.org In functional assays, 2-ethylfenchol is characterized as a partial agonist of OR11A1, demonstrating a ninefold lower efficacy when compared to geosmin (B144297), another potent agonist for this receptor. acs.orgresearchgate.net Despite its lower efficacy, 2-ethylfenchol shows a slightly higher potency in activating OR11A1. acs.org
The potency of an agonist is often quantified by its EC50 value, which represents the concentration required to elicit a half-maximal response. For 2-ethylfenchol, the EC50 value for activating OR11A1 is 10.12 ± 1.25 µM. acs.orgtandfonline.com This is significantly different from the EC50 value for geosmin, which is 27.97 ± 7.16 μmol/L. acs.orgresearchgate.net This suggests that 2-ethylfenchol binds to and activates the receptor at a lower concentration than geosmin. acs.org
OR11A1 demonstrates selectivity, as screening against a wide array of 177 chemically diverse, food-relevant odorants did not reveal any other significant agonists besides geosmin and 2-ethylfenchol. nih.govacs.org While previous screenings had suggested fenchone (B1672492) might also be an agonist, recent studies could not confirm a concentration-dependent activation. nih.govacs.org The specificity of OR11A1 for these bicyclic terpenoid alcohols, which share similar "earthy/musty" odor characteristics, highlights the receptor's fine-tuning for particular molecular structures. nih.gov The ability of OR11A1 to be activated by structurally diverse compounds like terpene derivatives, sesquiterpenes, and polycyclic aldehydes demonstrates both the breadth and selectivity of its chemical recognition. biorxiv.org
Table 1: Agonist Activity at Olfactory Receptor OR11A1
| Compound | Agonist Type | Efficacy Compared to Geosmin | EC50 Value (µM) | Source |
|---|---|---|---|---|
| 2-Ethylfenchol | Partial Agonist | 9-fold lower | 10.12 ± 1.25 | acs.orgtandfonline.com |
Olfactory receptors, including OR11A1, are members of the G-protein coupled receptor (GPCR) superfamily, the largest class of membrane receptors in eukaryotes. nih.govgoogle.comyoutube.com These receptors are characterized by their seven transmembrane domains that form a barrel-like structure within the cell membrane. nih.govgoogle.com The process of olfactory signaling begins when an odorant molecule, such as 2-ethylfenchol, binds to an OR. nih.govbiorxiv.org
This binding event induces a conformational change in the receptor protein. youtube.com This structural alteration allows the activated receptor to interact with a heterotrimeric G-protein located on the intracellular side of the membrane. youtube.comigem.org In the olfactory system, this is typically the olfactory-specific G-protein, Gαolf. biorxiv.org
Upon activation by the receptor, the G-protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). youtube.comreactome.org This exchange causes the G-protein to dissociate into its α-subunit (Gαolf-GTP) and a βγ-complex. igem.orgreactome.org The now-active Gαolf-GTP subunit then binds to and activates the enzyme adenylyl cyclase type III (ACIII). biorxiv.orgreactome.org
Activated ACIII catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), which acts as a second messenger in the cell. youtube.combiorxiv.org The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane. biorxiv.orgreactome.org This allows an influx of cations, primarily calcium (Ca2+), which depolarizes the olfactory sensory neuron and generates an electrical signal that is transmitted to the brain for processing. nih.govbiorxiv.org
The human olfactory receptor repertoire is characterized by significant genetic variation, which can alter receptor function and, consequently, odor perception. biorxiv.orgpnas.orgnih.gov Studies have directly linked genetic variation in the genomic region containing OR11A1 with the perceived intensity of 2-ethylfenchol. biorxiv.orgpnas.org
Because OR genes are often located in clusters, an association analysis can identify a genomic region linked to a phenotype, but pinpointing the exact causal gene can be challenging due to linkage disequilibrium, where nearby SNPs are inherited together. biorxiv.orgpnas.orgpnas.org For 2-ethylfenchol, a significant association was found with a locus on chromosome 6 that contains three olfactory receptors: OR11A1, OR12D2, and OR10C1. biorxiv.orgpnas.orgpnas.org
To determine which of these receptors was responsible for the perceptual differences, functional assays were performed. pnas.orgpnas.org When the major haplotypes (sets of co-inherited genetic variants) for this locus were cloned and tested, only the haplotypes for OR11A1 responded to 2-ethylfenchol in a heterologous assay. pnas.orgpnas.org This provided strong evidence that OR11A1 is the causal receptor at this locus for the perception of 2-ethylfenchol. pnas.orgbiorxiv.org Furthermore, OR haplotypes that exhibited lower maximum responses in the cell-based assays were associated with individuals rating the intensity of 2-ethylfenchol as lower. pnas.orgpnas.org These findings demonstrate that even a single functional OR can significantly influence odor perception, highlighting the constraints on redundancy within the combinatorial code of olfaction. pnas.org While OR genotype is a major contributor, models that also incorporate ancestry, age, and gender account for less than 50% of the explainable variance for the perception of 2-ethylfenchol, suggesting other factors are also involved. pnas.orgnih.govpnas.org
Table 2: Genetic Associations with 2-Ethylfenchol Perception
| Locus | Associated ORs | Causal OR | Effect of Variation | Source |
|---|
Understanding the precise interactions between an odorant and its receptor at a molecular level is challenging due to the difficulty in crystallizing GPCRs. nih.gov Computational methods, such as homology modeling and molecular dynamics (MD) simulations, provide powerful tools to investigate these dynamics. nih.gov
Homology models of olfactory receptors, including OR11A1, have been generated to create three-dimensional structures for analysis. tandfonline.com These models are often based on the known structures of other GPCRs. nih.gov Using these models, ligand docking simulations can be performed to predict how an odorant like 2-ethylfenchol fits into the receptor's binding pocket and which amino acid residues it interacts with. tandfonline.com
In a study modeling several OR-odorant pairs, 2-ethylfenchol was docked into a homology model of OR11A1. tandfonline.com Such simulations help identify key interacting residues and provide insights into the structural basis of ligand recognition and receptor activation. tandfonline.com Molecular dynamics simulations can further enhance this understanding by exploring the evolution of the receptor-ligand complex over time, revealing conformational changes in the receptor upon odorant binding. nih.gov For instance, analysis across several ORs has shown that odorant binding consistently alters the transmembrane helices TM6 and TM7, highlighting these regions as crucial for receptor activation. tandfonline.com The combination of advanced protein structure prediction tools and MD simulations is significantly advancing the ability to decipher the molecular mechanisms of olfaction. nih.gov
Impact of Genetic Polymorphisms on Olfactory Receptor Function
Biochemical Pathways in Microbial Biosynthesis and Biotransformation of 2-Ethylfenchol
2-Ethylfenchol is a naturally occurring compound formed by the metabolic activity of soil-borne microorganisms. nih.govacs.org Its presence, along with structurally similar compounds like geosmin, contributes to the "musty" or "earthy" off-flavors that can be found in water and certain foods. nih.govacs.org
The biosynthesis of 2-ethylfenchol is a result of enzymatic processes within these microbes. smolecule.com It is classified as a bicyclic monoterpenoid alcohol. The general biosynthetic pathway for terpenes involves precursor molecules derived from the isoprenoid pathway. For 2-ethylfenchol, it has been suggested that the biosynthesis proceeds from geranyl pyrophosphate, a common precursor for many terpenes. smolecule.com A series of enzymatic reactions, likely involving terpene synthases and other modifying enzymes, would convert this precursor into the final 2-ethylfenchol structure. smolecule.com While the specific enzymes and the complete, step-by-step pathway for 2-ethylfenchol formation in soil microbes have not been fully elucidated in the provided research, its production is clearly established as a result of microbial biotransformation processes in the soil environment. nih.govacs.orgnih.govmdpi.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2-Ethylfenchol |
| 1,8-cineol |
| 4-ethenylphenol |
| Adenosine triphosphate (ATP) |
| cAMP (cyclic adenosine monophosphate) |
| Fenchone |
| Geranyl pyrophosphate |
| Geosmin |
| Guanosine diphosphate (GDP) |
| Guanosine triphosphate (GTP) |
| Methionol |
| Patchoulol |
Biotransformation Pathways in Environmental Systems
Detailed biotransformation pathways for 2-Ethylfenchol in environmental systems are not extensively documented in current scientific literature. However, its origin provides insight into its environmental formation. 2-Ethylfenchol is recognized as a compound of microbial origin, formed by soil-borne microorganisms. earth.comscienceopen.com This biosynthesis is a key aspect of its presence in the environment, contributing to the earthy or musty off-notes in water and food products. scienceopen.comscribd.com For instance, 2-Ethylfenchol is commercially used as a marker for contaminated water in the brewing industry. scribd.com
Its chemical behavior suggests potential transformation pathways. Like its parent compound fenchol (B156177), 2-Ethylfenchol can be oxidized to produce the corresponding ketone or aldehyde. smolecule.com Studies on the related compound fenchol have shown that it can be oxidized by liver microsomes, specifically by cytochrome P450 enzymes like CYP2A6 and CYP2B1, indicating that oxidative transformation is a plausible pathway. thegoodscentscompany.com While these are not environmental systems, they point to the types of biochemical reactions the molecule can undergo. The compound shares odor characteristics with geosmin, another well-known microbial volatile that contributes to the scent of soil. earth.comsmolecule.com
In Vitro Studies of Fenchol Derivative Biological Activity
In vitro research has been crucial in elucidating the biological activities of fenchol and its derivatives, revealing potential therapeutic applications. These studies have primarily focused on antiviral effects and interactions with cellular receptors.
Recent research has highlighted the potential of fenchol derivatives as antiviral agents, particularly against filoviruses like Ebola (EBOV) and Marburg (MARV). nih.gov A 2024 study detailed the synthesis of a series of (+)-fenchol and (-)-isopinocampheol (B1672273) derivatives and evaluated their activity against infections by lentiviruses pseudotyped with filovirus glycoproteins. nih.gov
Derivatives featuring an N-alkylpiperazine cycle were identified as the most potent antiviral compounds in the series. nih.gov The table below summarizes the inhibitory concentrations for these potent derivatives. nih.gov
| Compound Class | Target Virus | Reported Activity (IC₅₀) |
| (+)-Fenchol derivatives with N-alkylpiperazine cycle | Lenti-EboV-GP | 1.4–20 µM |
| (+)-Fenchol derivatives with N-alkylpiperazine cycle | Lenti-MarV-GP | 11.3–47 µM |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for the most effective fenchol derivatives against Ebola (EboV) and Marburg (MarV) virus glycoprotein (B1211001) (GP) pseudotyped lentiviruses. nih.gov
Fenchone, the ketone analog of fenchol, has served as a scaffold for synthesizing novel compounds with high affinity for specific cellular receptors. nih.govresearchgate.net Fenchone derivatives have been characterized as a novel class of selective ligands for the cannabinoid receptor type 2 (CB2R), a key target in the endocannabinoid system primarily expressed in immune cells. nih.govresearchgate.net
A series of cannabinoid-type derivatives were synthesized by coupling fenchones with various resorcinols and phenols. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these analogs revealed that specific structural features were crucial for maintaining high affinity and selectivity for the human CB2 receptor (hCB2R). nih.gov These features included the use of (-)-fenchone, the presence of dimethoxy groups on the resorcinol (B1680541) ring, and a branched lipophilic side chain. nih.gov
One of the most promising compounds synthesized, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (compound 1d ), demonstrated high affinity and selectivity for hCB2R. nih.govresearchgate.net Functional assays confirmed it to be a highly potent and efficacious hCB2R agonist, suggesting potential for development as an anti-inflammatory and analgesic agent. nih.govresearchgate.net In contrast, substituting other chemical scaffolds with fenchone has been shown to result in a loss of CB2R binding, highlighting the importance of the fenchone structure in these specific ligand-receptor interactions. acs.org
| Compound | Assay | Result |
| 1d | hCB2R Binding Affinity (Kᵢ) | 3.51 nM |
| 1d | hCB2R Agonist Potency (EC₅₀) | 2.59 nM |
| 1d | hCB2R Agonist Efficacy (Eₘₐₓ) | 89.6% |
This table shows the in vitro biological activity of the lead fenchone derivative 1d at the human cannabinoid receptor type 2 (hCB2R). Data includes the binding affinity (Kᵢ), agonist potency (EC₅₀), and maximal efficacy (Eₘₐₓ). nih.govresearchgate.net
Environmental Occurrence and Biogeochemical Cycling of 2 Ethylfenchol
Microbial Origin and Production Pathways in Natural Systems
2-Ethylfenchol (B92113) is a naturally occurring bicyclic monoterpenoid recognized as a volatile compound of microbial origin. eurekalert.orgsciencedaily.com Its presence in the environment is primarily attributed to the metabolic activity of various microorganisms, particularly bacteria found in damp soil and water. jwii.com.auflavoractiv.com Research has identified 2-Ethylfenchol as a compound formed by soil-borne microorganisms, which can lead to the contamination of food products and impart "musty" or "earthy" off-flavors. acs.orgscienceopen.comnih.gov
While the precise enzymatic pathways for 2-Ethylfenchol biosynthesis are not extensively detailed in the available literature, its formation is understood to be a result of microbial processes. It is often studied alongside other well-known microbial volatile compounds like geosmin (B144297), suggesting they may originate from similar sources. acs.orgnih.gov The production of geosmin is well-documented in soil-dwelling Actinomycetes, such as Streptomyces species, which are known for producing a wide array of volatile organic compounds. acs.orgscienceopen.com Given that 2-Ethylfenchol is also identified as a product of soil microbes, it is plausible that similar organisms are involved in its synthesis. acs.orgnih.gov
The production is a biological process occurring within microbial cells, after which the compound is released into the surrounding environment. jwii.com.auflavoractiv.com This microbial production is a key initial step in the biogeochemical cycle of 2-Ethylfenchol, introducing it into terrestrial and aquatic systems.
Table 1: Microbial Sources of 2-Ethylfenchol This table is based on current research findings. Specific species that produce 2-Ethylfenchol are not yet definitively identified in the reviewed literature.
| Microbial Group | Habitat | Role in Production | Citation |
| Bacteria | Water, Damp Soil | Primary producers | jwii.com.au, flavoractiv.com |
| Soil-borne Microorganisms | Terrestrial Environments | Formation of the compound, leading to its environmental presence | acs.org, scienceopen.com, nih.gov |
Environmental Distribution and Fate in Terrestrial and Aquatic Ecosystems
Once produced, 2-Ethylfenchol is distributed within various environmental compartments. Its primary reservoirs are soil and water, consistent with its microbial origins. flavoractiv.com The compound's physicochemical properties influence its transport and persistence in these ecosystems. With an estimated water solubility of 99.48 mg/L at 25 °C, it exhibits some mobility in aqueous environments. thegoodscentscompany.comperflavory.com This can lead to the contamination of raw water sources, which may subsequently affect drinking water quality or be passed into food production processes. jwii.com.auflavoractiv.com
In terrestrial environments, the fate of 2-Ethylfenchol is governed by its interaction with soil particles. The soil adsorption coefficient (Koc) is a key parameter for predicting this behavior. Based on estimation models, the log Koc for 2-Ethylfenchol is between 2.34 and 2.62, which suggests moderate adsorption to soil organic matter. thegoodscentscompany.com
The compound can also be released into the atmosphere. Its estimated atmospheric half-life, based on reactions with hydroxyl radicals, is approximately 1.3 days. thegoodscentscompany.com 2-Ethylfenchol also has the potential to bioaccumulate in organisms. The regression-based method for the bioconcentration factor (BCF) yields a log BCF of 2.172, indicating a moderate potential for accumulation in aquatic life. thegoodscentscompany.com
Table 2: Environmental Fate and Physicochemical Properties of 2-Ethylfenchol (Data sourced from EPI Suite™ estimation models)
| Parameter | Estimated Value | Significance | Citation |
| Water Solubility | 99.48 mg/L (at 25 °C) | Moderate mobility in aquatic systems | thegoodscentscompany.com, perflavory.com |
| Log Koc (Soil Adsorption) | 2.34 - 2.62 | Moderate sorption to soil and sediment | thegoodscentscompany.com |
| Atmospheric Half-Life | 1.3 days (OH Radical Reaction) | Relatively short persistence in the atmosphere | thegoodscentscompany.com |
| Log BCF (Bioaccumulation) | 2.172 | Moderate potential to bioaccumulate in organisms | thegoodscentscompany.com |
Biotransformation and Degradation Mechanisms in Environmental Matrices
The persistence of 2-Ethylfenchol in the environment is determined by various transformation and degradation processes. These include both biotic and abiotic mechanisms.
Atmospheric oxidation represents a significant abiotic degradation pathway. The reaction of 2-Ethylfenchol with photochemically produced hydroxyl radicals is estimated to result in a half-life of about 1.3 days, preventing long-range atmospheric transport. thegoodscentscompany.com Information regarding its breakdown through aqueous hydrolysis is limited, with estimation models unable to predict rate constants for this process. thegoodscentscompany.com
Biotransformation by microorganisms is a crucial aspect of the compound's environmental fate. While it is produced by microbes, its susceptibility to microbial degradation appears to be limited. Prediction models suggest that 2-Ethylfenchol is not readily biodegradable. thegoodscentscompany.com The estimated biotransformation half-life in water is 1.66 days. thegoodscentscompany.com The specific metabolic pathways for its degradation by environmental microorganisms have not been fully elucidated. However, general microbial degradation of terpenoid alcohols often involves oxidation reactions. Such transformations could potentially convert the tertiary alcohol group of 2-Ethylfenchol into other chemical forms, altering its environmental behavior and impact.
Table 3: Degradation and Transformation of 2-Ethylfenchol
| Process | Mechanism | Half-Life/Outcome | Citation |
| Atmospheric Oxidation | Reaction with Hydroxyl Radicals | ~1.3 days | thegoodscentscompany.com |
| Biodegradation | Microbial Metabolism | Not readily biodegradable | thegoodscentscompany.com |
| Biotransformation | Microbial Metabolism | Estimated half-life of 1.66 days in water | thegoodscentscompany.com |
| Aqueous Hydrolysis | Chemical Reaction with Water | Rate constants not estimated | thegoodscentscompany.com |
Advanced Applications in Chemical Sensor Development and Artificial Olfaction
Design and Development of Chemical Sensors for 2-Ethylfenchol (B92113) Detection
The creation of reliable sensors for 2-Ethylfenchol hinges on designing materials that exhibit a distinct and measurable response upon interaction with the molecule. Research has explored various platforms, from traditional metal oxide semiconductors to innovative nanomaterial-based systems, each offering unique advantages in sensitivity and selectivity.
Metal Oxide Semiconductor (MOS) sensors are a cornerstone of chemical detection, functioning through a change in electrical resistance when the sensing material interacts with a target gas. sensorsandtransmitters.com These sensors typically consist of a metal oxide layer (commonly tin dioxide (SnO₂), zinc oxide (ZnO), or tungsten oxide (WO₃)) deposited on a substrate with electrodes and a heater that maintains an optimal operating temperature between 200°C and 400°C. sensorsandtransmitters.comsenlink.co.kr The high temperature accelerates the chemical reactions on the sensor surface, enhancing response speed. sensorsandtransmitters.com
Recent studies have demonstrated the efficacy of MOS sensor arrays in detecting 2-Ethylfenchol. In one such study, an artificial olfactory device was developed using a sensor array composed of three metal oxides: SnO₂, ZnO, and WO₃. acs.org This system was capable of discriminating 2-Ethylfenchol from a panel of seven other odorants, including geraniol, heptanol, and d-limonene. acs.org The diverse response patterns generated by the array for each odorant form a unique "fingerprint," enabling classification. sensorsandtransmitters.comacs.org
Another research effort utilized a laser-oxidized MOS sensor array to measure sensing behaviors when exposed to eight different odor molecules, including 2-Ethylfenchol. hhu.de The ability of these multi-sensor arrays to generate non-correlated responses for different gases is crucial for the reliable discrimination of complex mixtures. mrs-k.or.kr
| Sensor Type | Metal Oxides Used | Target Analytes | Key Finding | Reference |
|---|---|---|---|---|
| Laser-Induced Oxidation-Based Artificial Olfactory Device | SnO₂, ZnO, WO₃ | 2-Ethylfenchol and 7 other odorants | Achieved 95.2% accuracy in classifying single odor molecules. | acs.org |
| Laser-Oxidized MOS Sensor Array | Not specified | 2-Ethylfenchol and 7 other odorants | Demonstrated distinct sensing behaviors for different odor molecules. | hhu.de |
The integration of nanomaterials represents a significant advancement in chemical sensor technology, offering enhanced sensitivity and selectivity due to their high surface-area-to-volume ratio and unique electronic properties. mdpi.comnih.gov For 2-Ethylfenchol detection, research has focused on materials like laser-induced graphene (LIG) and ceria (CeO₂) nanoparticles. researchgate.netacs.org
An intelligent olfactory system was developed using a porous LIG sensor array doped with ceria nanoparticles. researchgate.netacs.org This platform successfully classified nine different odorant molecules, including 2-Ethylfenchol, with an accuracy exceeding 95%. researchgate.netacs.org The fabrication process allows for the creation of a sensor array with significant physical and chemical diversity in a single step, mimicking the combinatorial coding strategy of biological olfactory receptors. nih.govresearchgate.netacs.org This approach, where one odorant molecule binds to multiple receptors, allows the human olfactory system to distinguish a vast number of smells with a limited number of receptor types. nih.gov The sensor operates at room temperature, offering an advantage in terms of power consumption. nih.govresearchgate.net
The use of nanomaterials like graphene and metal oxide nanoparticles can improve the electrochemical activity and response to target analytes, leading to lower detection limits. mdpi.com These advanced sensors are being explored for various applications, from monitoring neuropharmaceuticals to detecting disease biomarkers in breath. mdpi.comnih.gov
Metal Oxide Semiconductor (MOS) Sensor Responses to 2-Ethylfenchol
Machine Learning Approaches for Olfactory Signal Processing and Classification
The vast and complex datasets generated by sensor arrays necessitate the use of sophisticated data analysis techniques. Machine learning (ML) has become indispensable for processing and classifying olfactory signals, enabling the transition from simple detection to nuanced odor recognition and deconvolution. frontiersin.orgmdpi.com
Deep learning, a subset of machine learning, utilizes neural networks with multiple layers to learn from large amounts of data. In the context of olfaction, these models can identify and classify the unique "odor fingerprints" generated by sensor arrays. acs.org An odor fingerprint is the collective response pattern of all sensors in an array to a specific odorant. sensorsandtransmitters.com
Researchers have successfully applied deep learning networks to classify the response patterns from MOS sensor arrays exposed to 2-Ethylfenchol and other odorants, achieving a classification accuracy of 95.2% for single molecules. acs.org Similarly, Convolutional Neural Networks (CNNs), a class of deep learning models particularly effective for pattern recognition in image data, have been used to analyze fluorescence fingerprint data, demonstrating superiority over conventional machine learning methods. mdpi.com
A key concept in this area is the translation of raw analytical data, such as mass spectra, into molecular fingerprints using deep learning models like DeepEI. researchgate.netnih.gov These fingerprints, which encode the structural features of a molecule, can then be used for rapid identification and similarity searching against vast chemical libraries. researchgate.netosti.gov
| ML Model/Approach | Sensor Platform | Task | Performance | Reference |
|---|---|---|---|---|
| Deep Neural Network | Laser-Induced Oxidation MOS Array | Single Odor Classification (incl. 2-Ethylfenchol) | 95.2% average accuracy | acs.org |
| Support Vector Machine (SVM) | Ceria-Doped Laser-Induced Graphene Array | Odor Type & Concentration Prediction (incl. 2-Ethylfenchol) | >95% accuracy | researchgate.netacs.org |
| Deep Neural Network | Laser-Induced Oxidation MOS Array | Odor Mixture Deconvolution | 91.3% average accuracy | acs.org |
Identifying the individual components of a complex odor mixture is a significant challenge in analytical chemistry, a process known as deconvolution. acs.org Machine learning algorithms are being developed to tackle this issue. An artificial olfactory system using a deep learning network has demonstrated the ability to successfully deconvolve the types and concentrations of components in two-odor mixtures with an average accuracy of 91.3%. acs.org
Other algorithmic approaches draw inspiration from neurobiology. For instance, a habituation algorithm, modeled after processes in the fruit fly olfactory system, can filter out redundant background scents to enhance the discrimination of odors that share common components and improve the detection of novel compounds in a mixture. nih.gov This is crucial for real-world applications where target odors are often embedded in a complex olfactory background. nih.gov Understanding the synergistic and antagonistic interactions between different odor substances is key to accurately predicting the character of a complex odor, a task for which machine learning is well-suited. mdpi.com
Deep Learning Models for Odor Fingerprint Analysis
Integration of 2-Ethylfenchol Sensing in Biomimetic Olfactory Systems
The ultimate goal of artificial olfaction is to create biomimetic systems, or electronic noses (e-noses), that replicate the function of the mammalian olfactory system. hhu.de These systems integrate advanced sensor arrays with sophisticated signal processing to mimic how biological systems detect, process, and perceive odors. nih.govresearchgate.netresearchgate.net
The detection of 2-Ethylfenchol is often used as a case study in the development of these systems. For example, sensor arrays based on ceria-doped laser-induced graphene are described as functional olfactory receptor-mimicking arrays. researchgate.netacs.org By creating a diverse set of sensors that each respond differently to various odorants, these systems emulate the "combinatorial coding" principle of biological olfaction. nih.gov
Knowledge of the specific human olfactory receptors that respond to a given compound can inform the design of more effective biomimetic sensors. Research has identified that the human olfactory receptor OR11A1 is activated by 2-Ethylfenchol. sciencedaily.comnih.gov This biological insight provides a target for developing sensors with tailored affinities, moving beyond broad-spectrum detection to more specific and sensitive recognition, thereby advancing the development of the next generation of artificial olfactory systems. acs.org
Future Research Directions and Emerging Methodologies
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic view of the biological significance of 2-Ethylfenchol (B92113) requires moving beyond single-domain studies into the realm of multi-omics data integration. This approach combines data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a biological system. nih.gov The application of 'omic techniques to generate multiple datasets from a single sample can facilitate hypothesis generation and the identification of molecular functions and mechanisms. nih.gov While specific multi-omics studies focusing exclusively on 2-Ethylfenchol are not yet prevalent, the framework established in related fields provides a clear roadmap for future research. jci.orgnih.gov
By integrating metagenomics of soil environments with metabolomics, researchers could identify the specific microorganisms responsible for producing 2-Ethylfenchol and elucidate its biosynthetic pathways. acs.orgfrontiersin.org Furthermore, combining transcriptomics and metabolomics would allow for an in-depth analysis of how the production of 2-Ethylfenchol is regulated in response to various environmental cues. nih.govfrontiersin.org Such studies could reveal the compound's role in microbial community interactions, defense mechanisms, or signaling. For instance, multi-omics analysis has been successfully used to understand host-microbe interactions and the role of specific metabolites in conditions like biofilm formation, demonstrating the power of this approach. nih.govfrontiersin.orgfrontiersin.org The ultimate goal is to leverage these integrated datasets to understand the flow of biological information across multiple levels, from the genetic blueprint to the final metabolic output. nih.gov
| Omics Technology | Potential Application to 2-Ethylfenchol Research | Anticipated Insights |
|---|---|---|
| Genomics/Metagenomics | Sequencing of DNA from environmental samples (e.g., soil) where 2-Ethylfenchol is present. nih.gov | Identification of microbial species that produce 2-Ethylfenchol and the genes encoding its biosynthetic enzymes (e.g., terpene synthases). acs.org |
| Transcriptomics | Analysis of RNA expression in producing organisms under various conditions. nih.gov | Understanding the regulatory networks that control 2-Ethylfenchol production in response to environmental stimuli. |
| Proteomics | Large-scale study of proteins, particularly enzymes involved in metabolic pathways. nih.gov | Confirmation of the expression and activity of enzymes in the 2-Ethylfenchol biosynthetic pathway. |
| Metabolomics | Comprehensive analysis of metabolites in a biological sample. nih.govnih.gov | Quantifying levels of 2-Ethylfenchol and related pathway intermediates; discovering novel metabolic products. mdpi.com |
| Multi-Omics Integration | Simultaneous analysis of two or more 'omics' datasets using computational tools (e.g., MOFA, DIABLO). jci.orgmixomics.org | A holistic model of 2-Ethylfenchol's biosynthesis, regulation, and ecological function. nih.gov |
Development of Novel Analytical Probes for In Situ Research
Advancements in analytical chemistry are enabling the detection and study of compounds like 2-Ethylfenchol with greater sensitivity and in complex environments. Emerging methodologies are focused on creating novel probes and sensors for in situ analysis, which minimizes sample manipulation and provides a more accurate picture of a compound's state in its natural environment.
One of the most innovative approaches is the development of artificial olfactory systems, or "electronic noses." researchgate.net Researchers have created a porous laser-induced graphene (LIG) sensor array doped in situ with cerium oxide nanoparticles. acs.orgacs.org This sensor array exhibits diverse response patterns to different odorant molecules, including 2-Ethylfenchol. researchgate.netacs.orgacs.org By using machine learning algorithms to interpret these patterns, the system can accurately predict the type and concentration of various odorants. researchgate.net This technology provides a rapid and powerful tool for creating functional olfactory receptor-mimicking arrays for applications in environmental monitoring or the fragrance industry. researchgate.net
Another significant development is in the area of sample preparation and microextraction. A novel method known as dispersive liquid–liquid microextraction with solidification of the floating organic droplet (DLLME-SFO) has been developed using a natural deep eutectic solvent made from fenchol (B156177) and acetic acid. acs.orgacs.org This green analytical technique has proven effective for extracting and concentrating various emerging contaminants from environmental water and urine samples. acs.org The use of a fenchol-based solvent highlights the potential for creating specialized analytical tools derived from the very class of compounds being studied.
| Methodology | Description | Application to 2-Ethylfenchol |
|---|---|---|
| Laser-Induced Graphene (LIG) Sensor Array | An "electronic nose" fabricated by one-step laser irradiation of a polymer precursor, creating a porous graphene sensor array with in situ-doped ceria nanoparticles. researchgate.netacs.org | Used to classify and predict concentrations of nine different odorant molecules, including 2-Ethylfenchol, with high accuracy (>95%). researchgate.net |
| DLLME-SFO with Fenchol-based DES | A dispersive liquid-liquid microextraction technique using a deep eutectic solvent (DES) of fenchol and acetic acid, which is solidified for easy collection. acs.orgacs.org | While not tested on 2-Ethylfenchol itself, this fenchol-based method is used for in-sample extraction of other contaminants from aqueous matrices. acs.org |
| Rotational Spectroscopy & Quantum Chemistry | Combines high-resolution microwave spectroscopy of molecules in a supersonic jet with advanced quantum chemical calculations. researchgate.net | Used to unveil the complex non-covalent interactions and internal dynamics of fenchone (B1672492) (a related ketone) and fenchol with other molecules. researchgate.netresearchgate.net |
Predictive Modeling for Undiscovered Fenchol Analogs and their Interactions
A major frontier in terpene research is the ability to predict function from structure and to design novel molecules with desired properties. The vast structural diversity of terpenoids is generated by terpene synthase (TS) enzymes, but predicting the product outcome based on the enzyme's amino acid sequence alone remains a significant challenge. rsc.orgnih.gov This has spurred the development of predictive modeling and computational chemistry to guide the discovery and engineering of new fenchol analogs and to understand their biological interactions. acs.org
Molecular docking and dynamics simulations are powerful tools for this purpose. For example, docking simulations have been used to investigate the binding of 2-Ethylfenchol to the human olfactory receptor OR11A1, revealing the specific interactions that lead to the perception of its earthy scent. tandfonline.com Similar molecular modeling studies have been performed on fenchol derivatives to assess their binding interactions with other proteins, such as acetylcholinesterase. whiterose.ac.ukresearchgate.net These computational methods allow researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.
Beyond simulating interactions, predictive engineering aims to create novel terpene analogs by modifying the enzymes that produce them. nih.gov By combining computational modeling, machine learning, and high-throughput screening, scientists are working towards creating "designer" terpene synthases. acs.orgrsc.orghznu.edu.cn These engineered enzymes can manipulate the complex reaction cascade to produce not only natural terpenes but also non-natural analogs with potentially new activities. rsc.org The use of advanced protein structure prediction models like AlphaFold2 is instrumental in these efforts, providing the structural blueprints needed for rational enzyme design. hznu.edu.cn This integrated approach, which combines computational predictions with experimental validation, is essential for expanding the chemical diversity of fenchol-like molecules and unlocking their potential applications. nih.gov
| Modeling Approach | Description | Specific Application Related to Fenchol/Analogs |
|---|---|---|
| Molecular Docking & Dynamics | Computational simulation of the interaction between a ligand (e.g., 2-Ethylfenchol) and a target protein's binding site. tandfonline.com | Investigating the binding of 2-Ethylfenchol to olfactory receptor OR11A1 (EC50 of 10.12 µM) and fenchol derivatives to acetylcholinesterase. tandfonline.comwhiterose.ac.uk |
| Predictive Enzyme Engineering | Using machine learning and computational models to guide mutations in terpene synthases (TS) to alter their product profiles. acs.orgnih.govhznu.edu.cn | Designing fenchol synthase variants to understand how specific regions of the enzyme control the reaction and product outcome. nih.gov |
| Quantum Chemical Computations | Using quantum mechanics to calculate the electronic structure and properties of molecules, such as thermodynamic stability. nih.gov | Predicting the relative stability of novel phosphorus derivatives of fenchol compared to their isomers. nih.gov |
| Homology Modeling & Database Mining | Predicting a protein's 3D structure based on similar known structures and using databases to find potential ligands. nih.govtandfonline.com | Using databases like OlfactionBase to identify potential odorants for olfactory receptors, followed by docking simulations. tandfonline.com |
Q & A
Q. How can researchers leverage 2-ethylfenchol’s stereochemistry to study structure-odor relationships?
- Answer : Synthesize enantiopure isomers via asymmetric catalysis (e.g., Sharpless epoxidation) and test them in receptor assays. Compare dose-response curves (EC50) and molecular docking simulations (e.g., AutoDock Vina) to map steric and electronic interactions with OR11A1’s binding pocket .
Methodological Considerations
- Data Contradictions : Discrepancies between genetic associations and receptor responses require functional validation (e.g., in vitro assays) .
- Sample Size : For GWAS, recruit >300 participants to detect moderate effect sizes (e.g., OR11A1’s 13.1% variance contribution) .
- Ethical Compliance : Follow IRB protocols for human sensory studies, including informed consent and genotyping transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
